molecular formula C26H32N4O5S B11430137 N-Cyclooctyl-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-2-phenylacetamide CAS No. 1086136-99-3

N-Cyclooctyl-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-2-phenylacetamide

Cat. No.: B11430137
CAS No.: 1086136-99-3
M. Wt: 512.6 g/mol
InChI Key: LOCFHNKICGTCPX-UHFFFAOYSA-N
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Description

“N-Cyclooctyl-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-2-phenylacetamide” is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-Cyclooctyl-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-2-phenylacetamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the quinazoline derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the cyclooctyl group: This can be done through nucleophilic substitution reactions.

    Final acylation step: The phenylacetamide moiety is introduced through an acylation reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Use of catalysts: to enhance reaction rates.

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice.

    Purification techniques: like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylacetamide moiety.

    Reduction: Reduction reactions can occur at the quinazoline core, potentially leading to the formation of dihydroquinazoline derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic synthesis: It can be used as an intermediate in the synthesis of other complex molecules.

Biology

    Enzyme inhibition: Quinazoline derivatives are known to inhibit various enzymes, making this compound a potential candidate for enzyme inhibition studies.

Medicine

    Drug development: The compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

    Material science: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-Cyclooctyl-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-2-phenylacetamide” would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by:

    Binding to enzyme active sites: Inhibiting enzyme activity.

    Interacting with receptors: Modulating receptor activity.

    Disrupting cellular pathways: Affecting cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Compounds with similar quinazoline cores.

    Sulfonamides: Compounds containing the sulfonamide functional group.

    Phenylacetamides: Compounds with the phenylacetamide moiety.

Uniqueness

The uniqueness of “N-Cyclooctyl-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-2-phenylacetamide” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.

Properties

CAS No.

1086136-99-3

Molecular Formula

C26H32N4O5S

Molecular Weight

512.6 g/mol

IUPAC Name

N-cyclooctyl-2-[(1,3-dimethyl-2,4-dioxoquinazolin-6-yl)sulfonylamino]-2-phenylacetamide

InChI

InChI=1S/C26H32N4O5S/c1-29-22-16-15-20(17-21(22)25(32)30(2)26(29)33)36(34,35)28-23(18-11-7-6-8-12-18)24(31)27-19-13-9-4-3-5-10-14-19/h6-8,11-12,15-17,19,23,28H,3-5,9-10,13-14H2,1-2H3,(H,27,31)

InChI Key

LOCFHNKICGTCPX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC(C3=CC=CC=C3)C(=O)NC4CCCCCCC4)C(=O)N(C1=O)C

Origin of Product

United States

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